Cefoperazone sodium salt, 870-1015 mug/mg (anhydrous basis)

説明

Classification within Beta-Lactam Antibiotics

Cefoperazone (B1668861) sodium is classified as a third-generation cephalosporin (B10832234), a subgroup within the larger class of beta-lactam antibiotics. pfizer.compediatriconcall.comnih.gov The beta-lactam class, which also includes penicillins, is characterized by the presence of a beta-lactam ring in its molecular structure. nih.govwikipedia.org This structural feature is crucial to their antibacterial mechanism.

The mechanism of action for Cefoperazone, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. nih.govpatsnap.commrmed.in It specifically binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step in synthesizing peptidoglycan, a critical component of the bacterial cell wall. nih.govpatsnap.com By inhibiting these proteins, Cefoperazone disrupts the cell wall's structural integrity, leading to cell lysis and bacterial death. patsnap.comdrugbank.com This bactericidal action is most effective when the bacteria are actively multiplying. pfizer.com While effective against a range of gram-positive and gram-negative organisms, third-generation cephalosporins like Cefoperazone are noted for their enhanced activity against gram-negative bacteria compared to earlier generations. wikipedia.orgresearchgate.net

| Category | Classification |

|---|---|

| Antibiotic Class | Beta-Lactam |

| Sub-Class | Cephalosporin |

| Generation | Third-Generation |

| Mechanism of Action | Inhibition of bacterial cell wall synthesis via binding to Penicillin-Binding Proteins (PBPs) |

Historical Context in Antimicrobial Development

The journey of cephalosporins began in 1945 when the Italian scientist Giuseppe Brotzu discovered the fungus Acremonium, previously known as Cephalosporium, in a sewage outfall in Sardinia. nih.govwikipedia.orgwikipedia.org He observed that crude filtrates from this mold had antibacterial activity. wikipedia.org This led to the isolation of Cephalosporin C by British scientists Edward Abraham and Guy Newton in 1955. nih.gov Although Cephalosporin C itself had only modest antibacterial activity, its core structure, 7-aminocephalosporanic acid, became the foundation for a vast number of semisynthetic cephalosporins. wikipedia.org

Scientists began modifying the side chains of this core structure, leading to the development of different "generations" of cephalosporins, each with a distinct spectrum of activity. wikipedia.orgdrugs.com The first generation, developed in the 1960s, was primarily active against gram-positive bacteria. wikipedia.org Subsequent generations expanded their activity against gram-negative bacteria. wikipedia.orgresearchgate.net Cefoperazone emerged as part of the third generation, which offered a broader spectrum of activity, particularly against gram-negative bacilli, including Pseudomonas aeruginosa. nih.govdrugs.commdpi.com This generation marked a significant advancement in treating infections caused by organisms resistant to earlier antibiotics. researchgate.net

| Year | Milestone | Significance |

|---|---|---|

| 1945 | Discovery of Cephalosporium acremonium (now Acremonium) by Giuseppe Brotzu. nih.govwikipedia.org | Identified the source of a new class of antibiotics. |

| 1955 | Isolation and description of Cephalosporin C by Abraham and Newton. nih.gov | Provided the chemical foundation for semisynthetic cephalosporins. |

| 1964 | First cephalosporin sold commercially. wikipedia.org | Introduction of a new class of antibiotics into clinical use. |

| Post-1964 | Development of successive generations of cephalosporins. | Each generation offered improvements in spectrum of activity, particularly against gram-negative bacteria. wikipedia.orgdrugs.com |

| - | Introduction of Third-Generation Cephalosporins, including Cefoperazone. | Provided broad-spectrum coverage, notably against challenging gram-negative pathogens. researchgate.net |

Scope and Significance in Contemporary Antimicrobial Research

In the current era of rising antimicrobial resistance, research on established antibiotics like Cefoperazone sodium remains crucial. A primary focus of contemporary research is its combination with beta-lactamase inhibitors, most notably sulbactam (B1307). wikipedia.orgfrontiersin.org Many resistant bacteria produce beta-lactamase enzymes that inactivate beta-lactam antibiotics. mrmed.innbinno.com Sulbactam is an irreversible inhibitor of many of these enzymes, protecting Cefoperazone from degradation and restoring its activity against resistant strains. pfizer.compfizer.comnbinno.com

This combination, Cefoperazone-sulbactam, is a focal point of research for treating infections caused by multidrug-resistant organisms (MDROs). nih.gov Studies have demonstrated its efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, as well as carbapenem-resistant Acinetobacter baumannii (CRAB). mdpi.comnih.govspringermedizin.de Research has shown that adding sulbactam significantly enhances the in vitro antibacterial activity of Cefoperazone against CRAB. nih.gov For instance, one study found the susceptibility rate of CRAB to Cefoperazone was 0.0%, but it increased to 80.0% with a 1:1 ratio of Cefoperazone-sulbactam. nih.gov

Current research also investigates the optimal ratios of Cefoperazone to sulbactam for combating different types of MDROs. frontiersin.orgdovepress.com Some studies suggest that higher proportions of sulbactam may lead to better in vitro activity against certain resistant bacteria. dovepress.com Furthermore, research into the mechanisms of resistance to the Cefoperazone-sulbactam combination itself is an active area of investigation, with studies exploring the role of specific resistance genes like blaOXA-23 in A. baumannii. frontiersin.org The synergistic relationship between Cefoperazone and sulbactam continues to make it a valuable agent in the ongoing effort to manage and overcome bacterial resistance. pfizer.comnbinno.com

| Organism | Key Research Finding | Reference |

|---|---|---|

| Carbapenem-Resistant Acinetobacter baumannii (CRAB) | The addition of sulbactam significantly enhances the antibacterial activity of cefoperazone. Susceptibility rates increased from 0% for cefoperazone alone to 80% for a 1:1 cefoperazone-sulbactam combination. | nih.gov |

| ESBL-producing E. coli and K. pneumoniae | Cefoperazone-sulbactam is commonly used for infections caused by these bacteria. The combination shows good in vitro activity. | nih.govnih.gov |

| Carbapenem-Resistant P. aeruginosa | Unlike with A. baumannii, the addition of sulbactam did not significantly enhance cefoperazone's activity against carbapenem-resistant P. aeruginosa isolates in one study. | nih.gov |

| Various MDROs | Studies show that changing the ratio of cefoperazone to sulbactam can affect susceptibility rates, with higher ratios of sulbactam (e.g., 1:2) showing increased activity against some MDROs like carbapenem-resistant Enterobacteriaceae and A. baumannii. | dovepress.com |

Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. |

|---|---|

CAS番号 |

62893-20-3 |

分子式 |

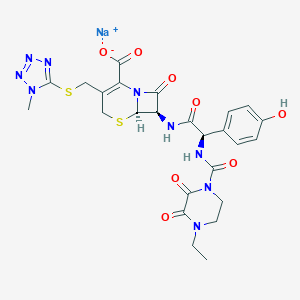

C25H27N9NaO8S2 |

分子量 |

668.7 g/mol |

IUPAC名 |

sodium (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/t15-,16-,22-;/m1./s1 |

InChIキー |

NMANBWFYJSWTBZ-WERGMSTESA-N |

異性体SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |

正規SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |

外観 |

White to Off-White Solid |

melting_point |

188-190 |

他のCAS番号 |

62893-20-3 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

62893-19-0 (Parent) |

同義語 |

(6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt; Bioperazone; CP 52640-2; Cefazone; |

製品の起源 |

United States |

Molecular and Biochemical Mechanisms of Action

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mechanism by which cefoperazone (B1668861) sodium exerts its antibacterial effect is through the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall.

Cefoperazone sodium, in common with all β-lactam antibiotics, binds to and inactivates a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) drugbank.compatsnap.comnih.govnih.govnih.govaffygility.commedicaldialogues.intoku-e.comwikipedia.orgramauniversity.ac.intoku-e.comlibretexts.orgscielo.brnih.govlibretexts.orgmdpi.com. These enzymes are located on the inner side of the bacterial cell membrane and are indispensable for the final stages of cell wall construction drugbank.compatsnap.comnih.govnih.govtoku-e.comwikipedia.orgramauniversity.ac.intoku-e.comlibretexts.orgscielo.brnih.govlibretexts.orgmdpi.com. PBPs are primarily peptidoglycan transpeptidases, responsible for catalyzing the cross-linking of peptidoglycan chains, a process that confers rigidity and structural support to the bacterial cell wall patsnap.comnih.govnih.govtoku-e.comwikipedia.orgramauniversity.ac.intoku-e.comlibretexts.orglibretexts.orgnih.gov.

Cefoperazone exhibits varying affinities for different PBPs within bacterial species. Studies have demonstrated its high affinity for specific PBP subtypes, which are often critical for bacterial growth and division.

| Bacterial Species | Penicillin-Binding Proteins (PBPs) | Relative Affinity |

| Escherichia coli | PBP-3 | High |

| PBP-1Bs | High | |

| PBP-2 | High | |

| PBP-1A | High | |

| PBP-4 | Low | |

| PBP-5 | Low | |

| PBP-6 | Low | |

| Pseudomonas aeruginosa | PBP-3 | High |

| PBP-1A | High | |

| PBP-1B | High | |

| PBP-2 | High | |

| PBP-4 | High |

It is known that PBP-3 in both Escherichia coli and Pseudomonas aeruginosa plays a crucial role in cell division nih.govnih.govfiu.edu. The high affinity of cefoperazone for these specific PBP subtypes correlates with the observed formation of filamentous cells in bacteria treated with the compound, a characteristic morphological change indicative of disrupted cell division nih.govnih.gov.

The core mechanism involves the β-lactam ring of cefoperazone. This ring mimics the D-alanyl-D-alanine substrate of the transpeptidase activity of PBPs nih.govwikipedia.orgramauniversity.ac.innih.govyoutube.com. Cefoperazone binds to the active site serine residue of PBPs, forming a stable, covalent acyl-enzyme complex nih.govwikipedia.orgramauniversity.ac.inmdpi.comresearchgate.netplos.orgnih.govresearchgate.netasm.orgresearchgate.net. This covalent modification irreversibly inactivates the PBP, thereby preventing the essential transpeptidation reaction that cross-links the peptidoglycan chains patsnap.comnih.govnih.govtoku-e.comwikipedia.orgramauniversity.ac.intoku-e.comlibretexts.orgscielo.brlibretexts.orgmdpi.comnih.gov. The failure to properly cross-link the peptidoglycan results in a compromised and weakened cell wall that cannot withstand the internal osmotic pressure, leading to cell lysis patsnap.comwikipedia.orglibretexts.orglibretexts.org.

Role of Autolytic Enzymes in Bacterial Cell Lysis

The inhibition of cell wall synthesis by cefoperazone sodium can also trigger the activation of endogenous bacterial autolytic enzymes, commonly referred to as autolysins drugbank.compatsnap.comnih.govaffygility.commedicaldialogues.inopsonin-pharma.com. These enzymes are normally involved in the remodeling of the peptidoglycan layer during bacterial growth and division. However, when cell wall synthesis is disrupted by cefoperazone, the balance of cell wall metabolism is disturbed, leading to the uncontrolled activity of autolysins. This autolytic degradation of the peptidoglycan layer further contributes to the weakening of the cell wall and ultimately results in bacterial cell lysis drugbank.compatsnap.comnih.govaffygility.commedicaldialogues.inlibretexts.orgopsonin-pharma.com.

Molecular Dynamics of Cefoperazone-PBP Interactions

The interaction between cefoperazone and its PBP targets has been a subject of detailed structural investigation, providing insights into the molecular basis of its mechanism of action.

Crystallographic studies have revealed the precise manner in which cefoperazone interacts with PBPs, particularly PBP3 in Pseudomonas aeruginosa researchgate.netnih.govresearchgate.netresearchgate.net. These studies demonstrate the formation of covalent acyl-enzyme complexes, where the β-lactam ring of cefoperazone opens and forms a stable ester bond with a critical serine residue (e.g., Ser294) in the active site of the PBP nih.govwikipedia.orgramauniversity.ac.inmdpi.comresearchgate.netplos.orgnih.govresearchgate.netasm.orgresearchgate.net. This covalent adduct leads to the irreversible inactivation of the enzyme ramauniversity.ac.in. Structural analysis indicates that cefoperazone fits into the substrate-binding cleft of PBP3, forming hydrogen bonds with specific amino acid residues and stabilizing the enzyme in an inactive conformation researchgate.netnih.govresearchgate.netasm.orgresearchgate.net. The binding of cefoperazone has been observed to cause conformational changes within the PBP active site, often leading to a narrowing of the cleft, further impeding substrate access and enzyme function researchgate.netnih.gov. These structural insights underscore the specificity and potency of cefoperazone's interaction with its bacterial targets.

Conformational Changes Induced by Ligand Binding

Penicillin-binding proteins (PBPs) are bacterial enzymes responsible for the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. The binding of β-lactam antibiotics, such as cefoperazone, to the active site of these PBPs initiates a cascade of events that ultimately leads to cell death. A key aspect of this interaction involves conformational changes within the PBP structure upon ligand binding.

Studies investigating the interaction of β-lactams with PBPs have revealed that ligand binding can induce significant structural rearrangements. For instance, research on Pseudomonas aeruginosa PBP3 has shown that the binding of cephalosporins, including cefoperazone, can lead to substantial changes in protein conformation. Specifically, the region encompassing residues S528 to L536 can undergo alterations, potentially involving the partial unwinding of the α-11 helix. researchgate.net This conformational flexibility and response to ligand binding are critical for the enzyme's function and its inhibition.

Furthermore, cefoperazone's interaction with P. aeruginosa PBP3 has been associated with a notable stabilization of the protein complex, as indicated by an increase in its melting temperature (Tm). plos.org While the precise nature of these changes is specific to the PBP and the bound ligand, such alterations in protein structure are a common feature of β-lactam-PBP interactions. These dynamic changes can influence the catalytic activity of the PBP and the stability of the resulting acyl-enzyme complex, thereby modulating the antibiotic's efficacy. mdpi.comnih.gov

Kinetic Aspects of PBP Acylation

The efficacy of cefoperazone as an antibiotic is intrinsically linked to the kinetics of its interaction with PBPs, specifically the rate at which it acylates (covalently binds to) these enzymes. This process is characterized by binding affinity and the rates of acylation and deacylation.

Cefoperazone (CFP) demonstrates varying degrees of affinity for different PBPs across bacterial species. Investigations into Escherichia coli PBPs have identified high affinities for PBP-3, PBP-1Bs, PBP-2, and PBP-1A, with progressively lower affinities for PBP-4, PBP-5, and PBP-6. nih.govnih.gov Similarly, in Pseudomonas aeruginosa, cefoperazone exhibits high affinities for PBP-3, PBP-1A, PBP-1B, PBP-2, and PBP-4. nih.govnih.gov

Table 1: Affinity of Cefoperazone for Escherichia coli Penicillin-Binding Proteins (PBPs)

| PBP | Affinity Rank |

| PBP-3 | High |

| PBP-1Bs | High |

| PBP-2 | High |

| PBP-1A | High |

| PBP-4 | Low |

| PBP-5 | Low |

| PBP-6 | Low |

Table 2: Affinity of Cefoperazone for Pseudomonas aeruginosa Penicillin-Binding Proteins (PBPs)

| PBP | Affinity Rank |

| PBP-3 | High |

| PBP-1A | High |

| PBP-1B | High |

| PBP-2 | High |

| PBP-4 | High |

Compound Name List:

Cefoperazone sodium

Mechanisms of Antimicrobial Resistance to Cefoperazone Sodium

Beta-Lactamase-Mediated Hydrolysis

The most prevalent mechanism of resistance to cefoperazone (B1668861) involves the production of beta-lactamase enzymes by bacteria. etflin.comfrontiersin.org These enzymes hydrolyze the amide bond in the beta-lactam ring, a core structural component of cefoperazone, rendering the antibiotic inactive. wikipedia.org

Biochemical Characterization of Beta-Lactamases Affecting Cefoperazone

Beta-lactamases are a diverse group of enzymes, classified into different molecular classes (A, B, C, and D). frontiersin.org Cefoperazone is susceptible to hydrolysis by certain types of these enzymes.

TEM-type Beta-Lactamases: Studies have shown that cefoperazone can be hydrolyzed by TEM-type beta-lactamases, which are Class A enzymes. nih.govnih.govoup.com While the hydrolysis is considered slow, it contributes to resistance. nih.govoup.com

SHV-type and CTX-M-type Beta-Lactamases: Extended-spectrum β-lactamases (ESBLs), which are often derivatives of TEM and SHV enzymes, are capable of hydrolyzing third-generation cephalosporins, including cefoperazone. wikipedia.orgoup.comresearchgate.net The CTX-M family of ESBLs is particularly efficient at hydrolyzing cefotaxime (B1668864) and other similar cephalosporins. frontiersin.orgfrontiersin.org

OXA-type Beta-Lactamases: OXA-type beta-lactamases, belonging to molecular class D, can also contribute to cefoperazone resistance. nih.govoup.com

Cephalosporinases (Class C/AmpC): Cefoperazone shows relative stability against Class I cephalosporinases (AmpC). nih.govnih.gov However, high levels of AmpC expression can lead to resistance. nih.gov

Metallo-beta-lactamases (Class B): These enzymes have a broad-spectrum activity that includes cephalosporins. researchgate.net

Table 1: Major Beta-Lactamase Types Affecting Cefoperazone

| Beta-Lactamase Type | Molecular Class | Impact on Cefoperazone |

|---|---|---|

| TEM | A | Hydrolyzes cefoperazone, though at a slow rate. nih.govnih.govoup.com |

| SHV | A | ESBL variants can effectively hydrolyze cefoperazone. wikipedia.orgoup.comresearchgate.net |

| CTX-M | A | Potent hydrolyzers of third-generation cephalosporins. frontiersin.orgfrontiersin.org |

| OXA | D | Contribute to resistance. nih.govoup.com |

| AmpC | C | Cefoperazone is relatively stable, but high expression can cause resistance. nih.govnih.gov |

| MBLs | B | Broad-spectrum hydrolysis, including cephalosporins. researchgate.net |

Structural Modifications Conferring Resistance to Degradation

The evolution of beta-lactamases has led to structural changes that enhance their ability to inactivate newer generations of cephalosporins. researchgate.net Mutations in the amino acid sequence around the active site of the enzyme can alter its conformation, expanding its substrate profile to include drugs like cefoperazone. frontiersin.org

For Class A enzymes like TEM and SHV, specific amino acid substitutions can increase the flexibility of the active site, allowing it to better accommodate the bulkier side chains of third-generation cephalosporins. frontiersin.org These extended-spectrum mutations often establish new interactions with the antibiotic, facilitating its hydrolysis. frontiersin.org

Synergistic Effects with Beta-Lactamase Inhibitors (e.g., Sulbactam)

To counteract beta-lactamase-mediated resistance, cefoperazone is often combined with a beta-lactamase inhibitor, such as sulbactam (B1307). patsnap.comresearchgate.net Sulbactam itself has weak antibacterial activity but acts as a "suicide inhibitor" by irreversibly binding to and inactivating certain beta-lactamases. scielo.br This protects cefoperazone from degradation, allowing it to reach its PBP targets. patsnap.com

The combination of cefoperazone and sulbactam demonstrates a synergistic effect, meaning the combined antibacterial activity is greater than the sum of their individual activities. researchgate.netamegroups.orgamegroups.orgnih.gov This synergy is particularly effective against bacteria producing TEM and OXA enzymes. nih.govoup.com However, the effectiveness against AmpC enzymes and metallo-beta-lactamases is limited. nih.govoup.comtandfonline.com Studies have shown that the cefoperazone-sulbactam combination can significantly lower the minimum inhibitory concentrations (MICs) for many resistant strains, restoring the clinical utility of cefoperazone. nih.govoup.comdeepdyve.com

Table 2: Synergistic Activity of Cefoperazone-Sulbactam Combinations

| Organism | Cefoperazone MIC (µg/mL) | Cefoperazone/Sulbactam MIC (µg/mL) | Fold Reduction in MIC |

|---|---|---|---|

| Enterobacteriaceae (overall MIC90) | 8.0 | 1.0 (with 4.0 µg/mL sulbactam) | 8-fold nih.govoup.com |

| Acinetobacter baumannii (MDRAB) | >64 | 8 to 32 | >2 to >8-fold tandfonline.com |

| Pseudomonas aeruginosa (Carbapenem-resistant) | >64 | >64 | No significant reduction tandfonline.com |

MIC (Minimum Inhibitory Concentration) values are indicative and can vary between studies and specific isolates.

Alterations in Penicillin-Binding Proteins

The second major mechanism of resistance to cefoperazone involves modifications to its bacterial targets, the penicillin-binding proteins (PBPs). scielo.brscielo.br PBPs are enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. mdpi.com By binding to these proteins, cefoperazone inhibits cell wall synthesis, leading to bacterial cell death. patsnap.com

Modifications in PBP Structure and Quantity Leading to Reduced Affinity

Bacteria can develop resistance by altering the structure of their PBPs, which reduces the binding affinity of beta-lactam antibiotics like cefoperazone. plos.orgasm.org These alterations are typically the result of point mutations in the genes encoding the PBPs. plos.org A lower affinity means that higher concentrations of the antibiotic are required to inhibit the PBP and exert a bactericidal effect. plos.org

In some cases, resistance can also arise from a decrease in the quantity of specific PBPs or the overproduction of low-affinity PBPs. scielo.brscielo.br For example, in Pseudomonas aeruginosa, alterations in PBP3 are a key mechanism of resistance to beta-lactams. mdpi.com Similarly, studies in Bacteroides fragilis have shown that decreased affinity for PBP 3 can play a significant role in resistance to certain cephalosporins. asm.org

Genetic Basis of PBP Modifications

The changes in PBP structure and quantity are rooted in genetic mutations within the bacterial chromosome. etflin.complos.org The genes encoding PBPs, such as the ftsI gene which encodes PBP3, can acquire point mutations that lead to amino acid substitutions in the protein. plos.org These substitutions, particularly in or near the active site of the enzyme, can sterically hinder the binding of cefoperazone or alter the electronic environment, thereby reducing binding affinity. plos.org

In some bacteria, like Streptococcus pneumoniae, resistance can also emerge through the acquisition of mosaic PBP genes via genetic recombination with other related bacterial species. etflin.com This results in PBPs that are significantly different from the native proteins and have a much lower affinity for beta-lactam antibiotics. etflin.com The accumulation of multiple mutations in different PBP genes can lead to high-level resistance. plos.org

Efflux Pump Systems

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics like Cefoperazone. mdpi.comnih.gov This action lowers the intracellular concentration of the antibiotic, preventing it from reaching its target site—the penicillin-binding proteins (PBPs) involved in cell wall synthesis. ncats.io Overexpression of these pumps is a major contributor to multidrug resistance (MDR) in many clinically significant bacteria. nih.govasm.org

Identification and Characterization of Efflux Pump Transporters (e.g., RND Family)

The Resistance-Nodulation-cell Division (RND) family of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria. asm.orgmdpi.com These are complex tripartite systems that span both the inner and outer bacterial membranes, comprising an inner membrane transporter (the RND protein), a periplasmic membrane fusion protein (MFP), and an outer membrane factor (OMF). mdpi.commdpi.com This structure allows the pump to expel substrates from the periplasm directly to the outside of the cell. micropspbgmu.ru

Several RND efflux pumps have been identified and characterized in various pathogens, demonstrating a broad substrate range that includes Cefoperazone.

MexAB-OprM in Pseudomonas aeruginosa : This is one of the most well-studied RND efflux pumps. It is constitutively expressed in wild-type P. aeruginosa and contributes to intrinsic resistance to a wide range of antibiotics. mdpi.comoup.com Overexpression of MexAB-OprM is a common mechanism of acquired resistance. mdpi.com

MexCD-OprJ in P. aeruginosa : Typically, this pump is not expressed at high levels in wild-type strains. mdpi.comoup.com However, mutations in its regulatory gene, nfxB, can lead to its overexpression and subsequent resistance to various antibiotics. mdpi.commdpi.com

AcrAB-TolC in Escherichia coli and Salmonella spp. : This is the primary RND efflux system in these enteric bacteria. Its overexpression is linked to resistance against a broad spectrum of drugs. asm.orgunime.it

AdeABC in Acinetobacter baumannii : This pump is a significant factor in the intrinsic and acquired resistance of A. baumannii to multiple classes of antibiotics. unime.it

| Efflux Pump System | Bacterial Species | Primary Function |

|---|---|---|

| MexAB-OprM | Pseudomonas aeruginosa | Intrinsic and acquired multidrug resistance. mdpi.comoup.com |

| MexCD-OprJ | Pseudomonas aeruginosa | Acquired multidrug resistance upon overexpression. mdpi.commdpi.com |

| AcrAB-TolC | Escherichia coli, Salmonella spp. | Primary multidrug resistance pump. asm.orgunime.it |

| AdeABC | Acinetobacter baumannii | Intrinsic and acquired multidrug resistance. unime.it |

Molecular Regulation of Efflux Pump Expression

The expression of RND efflux pumps is tightly controlled by a complex network of regulatory proteins, which can act as repressors or activators. asm.org Mutations in the genes encoding these regulators are a frequent cause of efflux pump overexpression and subsequent antibiotic resistance. nih.govasm.org

Local Regulators : Many RND pump operons are located near their specific transcriptional regulators. For instance, nfxB acts as a repressor for the mexCD-oprJ operon in P. aeruginosa. mdpi.commdpi.com Mutations in nfxB lead to derepression and overexpression of the pump. mdpi.com Similarly, mexR regulates the mexAB-oprM operon. nih.gov

Global Regulators : In addition to local regulators, global regulatory systems that respond to various environmental stresses can also influence efflux pump expression. frontiersin.org Systems like MarA, SoxS, and Rob in E. coli can activate the expression of the AcrAB-TolC pump in response to certain signals, including the presence of antibiotics. frontiersin.org These regulators can create a high degree of overlap in the genes they control. frontiersin.org

Two-Component Systems : Systems such as PmrAB and PhoPQ can also modulate the expression of efflux pumps, often in conjunction with other resistance mechanisms like modifications to the lipopolysaccharide (LPS). frontiersin.org

Substrate Specificity and Role in Cefoperazone Efflux

RND efflux pumps are known for their broad substrate specificity, enabling them to recognize and transport a wide array of chemically diverse compounds. mdpi.com This promiscuity is a key reason for their significant role in multidrug resistance.

Studies have confirmed that several RND pumps can actively extrude Cefoperazone. For example, in P. aeruginosa, the MexCD-OprJ efflux system has been shown to transport Cefoperazone. asm.org The AheABC efflux pump in Aeromonas hydrophila also counts Cefoperazone among its substrates. frontiersin.org The substrate profile is determined by the amino acid composition of the drug-binding pocket within the RND transporter protein. nih.gov Mutations in these regions can alter the pump's substrate specificity. mdpi.comnih.gov The ability of these pumps to efflux Cefoperazone, often in conjunction with other antibiotics, contributes to the development of multidrug-resistant phenotypes. frontiersin.org

Horizontal Gene Transfer of Resistance Determinants

Horizontal gene transfer (HGT) is a critical mechanism for the rapid dissemination of antibiotic resistance genes among bacteria, including those conferring resistance to Cefoperazone. reactgroup.orguconn.edu This process allows for the transfer of genetic material between different bacterial species and genera, greatly accelerating the evolution of resistance. uconn.edunih.gov

Mechanisms of Gene Transfer (Conjugation, Transduction, Transformation)

Bacteria employ three primary mechanisms for horizontal gene transfer:

Conjugation : This process involves the direct transfer of genetic material, typically a plasmid, from a donor to a recipient bacterium through cell-to-cell contact. nih.govlibretexts.org It is considered the most common mechanism for HGT among bacteria, especially for transferring resistance plasmids (R-plasmids). libretexts.org

Transduction : In this mechanism, bacteriophages (viruses that infect bacteria) act as vectors, transferring bacterial DNA, including resistance genes, from one bacterium to another during the infection process. reactgroup.orglibretexts.org

Transformation : This involves the uptake of "naked" DNA fragments from the environment by a competent recipient bacterium. reactgroup.orglibretexts.org The foreign DNA can then be incorporated into the recipient's genome.

These mechanisms enable the spread of resistance genes far and wide within microbial communities. nih.gov

Plasmid-Mediated Resistance Gene Dissemination

Plasmids are small, extrachromosomal DNA molecules that can replicate independently and often carry genes beneficial to the host bacterium, including those for antibiotic resistance. wikipedia.org These "R-plasmids" frequently carry multiple resistance genes, leading to the spread of multidrug resistance (MDR). wikipedia.org

Role of Mobile Genetic Elements (e.g., Integrons) in Resistance Transfer

The dissemination of antimicrobial resistance is significantly accelerated by the horizontal transfer of resistance genes between bacteria. nih.gov Mobile genetic elements (MGEs), including plasmids, transposons, and integrons, are the primary vehicles for this transfer, facilitating the acquisition and spread of resistance determinants. nih.govscienceopen.com Integrons, in particular, play a crucial role as natural capture and expression systems for genes contained within mobile units called gene cassettes. e-century.usnih.govscirp.org These elements can acquire and assemble multiple resistance gene cassettes, leading to the development of multidrug-resistant strains. nih.govresearchgate.net

Integrons are typically composed of two main components: an intI gene encoding an integrase enzyme, which mediates the site-specific recombination of gene cassettes, and an adjacent attachment site, attI, where the cassettes are inserted. scirp.org While several classes of integrons have been identified, classes 1, 2, and 3 are most frequently implicated in the spread of antibiotic resistance in clinical settings. scienceopen.comnih.gov Class 1 integrons are the most common and widely distributed among clinical Gram-negative bacteria. scienceopen.come-century.us The mobility of integrons is often facilitated by their location on other MGEs like plasmids and transposons, which allows for their transfer between different bacterial cells and species. nih.govscienceopen.comnih.gov

Research has established a significant link between the presence of integrons and resistance to Cefoperazone. Studies on Escherichia coli have demonstrated that isolates harboring class 1 integrons are significantly more likely to exhibit resistance to Cefoperazone. scirp.org

One study investigating plasmid-mediated AmpC β-lactamase (pAmpC)-producing E. coli found a strong correlation between the presence of class 1 integrons and resistance to a Cefoperazone/sulbactam combination. e-century.us In this study, integron-positive strains showed markedly higher resistance rates to several antibiotics, including Cefoperazone/sulbactam, compared to their integron-negative counterparts. e-century.us

| Antibiotic | Integron-Positive Resistance Rate (%) | Integron-Negative Resistance Rate (%) |

| Cefoperazone/Sulbactam | 72.7 | 33.3 |

| Amikacin | 40.9 | 0 |

| Ceftazidime | 95.5 | 66.7 |

| Cefotaxime | 100 | 83.3 |

| Piperacillin/Tazobactam | 81.8 | 50.0 |

Table 1: Comparative resistance rates in integron-positive and integron-negative pAmpC-producing E. coli isolates. Data sourced from a study on clinical isolates, highlighting the significant association between class 1 integrons and antibiotic resistance. e-century.us

The gene cassettes within these integrons often carry determinants for resistance to multiple classes of antibiotics. In the aforementioned study on pAmpC-producing E. coli, several distinct gene cassette arrays were identified within the class 1 integrons, conferring resistance to compounds other than β-lactams. e-century.us

| Gene Cassette Array | Encoded Resistance |

| dfr17-aadA5 | Trimethoprim, Streptomycin/Spectinomycin |

| dfr17-cmlA | Trimethoprim, Chloramphenicol |

| dfr17-aadA5-aadA4-cmlA1 | Trimethoprim, Streptomycin/Spectinomycin, Chloramphenicol |

Table 2: Examples of gene cassette arrays identified in class 1 integrons from clinical E. coli isolates. e-century.us

Furthermore, integrons are known to carry genes encoding various β-lactamases that can directly inactivate Cefoperazone. For instance, the metallo-β-lactamase gene blaVIM was discovered on a mobile gene cassette inserted into a class 1 integron in a Pseudomonas aeruginosa clinical isolate. asm.org The expression of this single integron-borne gene in a susceptible E. coli host resulted in a significant reduction in susceptibility to a wide range of β-lactams, including Cefoperazone, demonstrating the powerful impact of a single captured gene. asm.org

| Host Strain | MIC of Cefoperazone (μg/mL) |

| E. coli DH5α (Control) | 0.5 |

| E. coli DH5α (with integron-borne blaVIM) | 128 |

Table 3: Effect of integron-borne blaVIM gene expression on the Minimum Inhibitory Concentration (MIC) of Cefoperazone for E. coli. asm.org

While Class 1 integrons are the most studied, other classes also contribute to resistance. Class 3 integrons, though less common, have been detected in Gram-negative bacteria showing high-level resistance to Cefoperazone-sulbactam. scienceopen.com The ability of integrons to acquire, express, and disseminate a diverse array of resistance genes makes them a critical factor in the evolution and spread of bacterial resistance to Cefoperazone and other clinically important antibiotics. nih.gov

Advanced Analytical Methodologies in Cefoperazone Sodium Research

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods are instrumental in the quantitative determination of Cefoperazone (B1668861) sodium, offering rapid and sensitive analysis.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of Cefoperazone sodium in pharmaceutical formulations. This method is often based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength.

One established method involves the reaction of Cefoperazone sodium with Folin-Ciocalteu's phenol (B47542) reagent in the presence of sodium carbonate. ijpsonline.com This reaction produces a blue-colored chromophore with a maximum absorbance at 668 nm. ijpsonline.com The color is stable for 20 minutes, allowing for accurate measurement. ijpsonline.com The method demonstrates linearity in the concentration range of 8 to 40 µg/mL. ijpsonline.com

Another approach utilizes the area under the curve (AUC) method for the simultaneous estimation of Cefoperazone sodium and Sulbactam (B1307) sodium. asianpubs.org The wavelength ranges selected for analysis are typically 220-228 nm for Cefoperazone sodium and 259-269 nm for Sulbactam sodium. asianpubs.org Both drugs exhibit linearity in the concentration range of 10-50 µg/mL. asianpubs.org For the simultaneous equation spectrophotometric method, estimations can be carried out at 238 nm and 257.80 nm. wjpps.com

A different colorimetric method is based on the reaction of Cefoperazone sodium with an imidazole-mercury (II) reagent in a slightly acidic medium, which after heating, shows an absorption maximum at 352 nm. scispace.com This method follows Beer's law within a concentration range of 24-96 µg/ml. scispace.com

Table 1: UV Spectrophotometry Methods for Cefoperazone Sodium Analysis

| Method | Reagent/Principle | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Colorimetry | Folin-Ciocalteu's phenol reagent | 668 | 8-40 | ijpsonline.com |

| Simultaneous Equation | Measurement at two wavelengths | 238 | 2-12 | wjpps.com |

| Area Under Curve (AUC) | Measurement of AUC at two wavelength ranges | 220-228 | 10-50 | asianpubs.org |

| Colorimetry | Imidazole-mercury (II) reagent | 352 | 24-96 | scispace.com |

Vibrational spectroscopy techniques, particularly Surface-Enhanced Raman Scattering (SERS), provide detailed insights into the molecular structure and adsorption behavior of Cefoperazone. SERS significantly enhances the Raman signal of molecules adsorbed on nanostructured metal surfaces, allowing for highly sensitive analysis. mdpi.comnih.gov

Research using SERS with gold and silver colloidal nanoparticles has been employed to study the adsorption of Cefoperazone. mdpi.comresearchgate.net The analysis of the SERS spectra indicates that the Cefoperazone molecule chemisorbs onto the nanoparticle surface primarily through its nitrogen ring. nih.govmdpi.com Notably, the β-lactam ring, a key functional group in cephalosporins, does not appear to be involved in the binding to the nanoparticles. mdpi.com

Changes in the relative intensities of certain bands in the SERS spectra at different concentrations of Cefoperazone suggest a reorientation of the adsorbed molecules on the metal surface. mdpi.comresearchgate.net For instance, the band at 1283 cm⁻¹, attributed to the stretching vibration of the N₁₈-N₁₉ bond, is the most enhanced. mdpi.com This powerful technique, combined with theoretical calculations like Density Functional Theory (DFT), aids in assigning the vibrational modes and understanding the molecule's interaction with its environment. nih.govresearchgate.net

Chromatographic Separations and Detection

Chromatographic techniques are the cornerstone for the separation and quantification of Cefoperazone sodium from its impurities and in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a highly selective and sensitive method for the determination of Cefoperazone sodium. A variety of reverse-phase (RP-HPLC) methods have been developed and validated.

One common approach utilizes a C8 or C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, a C8 column with a mobile phase of methanol (B129727) and 0.05 M KH₂PO₄ buffer (pH 7.5) has been used to separate Cefoperazone from its impurities, with detection at 254 nm. nih.govoup.com This method demonstrated linearity in the concentration range of 10-90 µg/mL. nih.govoup.com Another method employs a C18 column with a mobile phase of phosphate (B84403) buffer (pH 6.8) and methanol, also with UV detection at 254 nm, showing linearity from 0.4 to 100 µg/mL. orientjchem.org

For the simultaneous determination of eight cephalosporins, including Cefoperazone sodium, a C8 column with a mobile phase of 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.6) and acetonitrile (B52724) (95:5 v/v) at a flow rate of 0.8 mL/min has been successfully validated. sysrevpharm.org Detection was performed at 250 nm. sysrevpharm.org

Table 2: Selected HPLC Methods for Cefoperazone Sodium Analysis

| Column | Mobile Phase | Detection (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| C8 (5 µm, 250mm x 4.6mm) | Methanol:0.05 M KH₂PO₄ buffer (22.5:77.5 v/v, pH 7.5) | 254 | 10-90 | nih.govoup.com |

| C18 (5 µm, 250mm x 4.6mm) | Phosphate buffer (pH 6.8):Methanol (3:1 v/v) | 254 | 0.4-100 | orientjchem.org |

| C8 (5 µm, 250mm x 4.6mm) | 0.1 M Ammonium acetate buffer (pH 5.6):Acetonitrile (95:5 v/v) | 250 | 0.5-50 | sysrevpharm.org |

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | sielc.com |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the analysis of Cefoperazone sodium. iosrjournals.org

A validated HPTLC method for the simultaneous determination of Cefoperazone sodium and Sulbactam sodium uses a mobile phase of Chloroform:Ethyl alcohol:Diethyl amine:Water (14:16:8:1.2 v/v/v/v) and detection at 274 nm. iosrjournals.org The method was found to be linear over a concentration range of 200 to 900 ng/spot for Cefoperazone sodium. iosrjournals.org

Another HPTLC method separates Cefoperazone from its impurities using silica (B1680970) gel plates and a developing system of acetone (B3395972):methanol:ethyl acetate:2% sodium lauryl sulfate:glacial acetic acid (3:2:3:0.8:0.2, by volume), with scanning at 254 nm. nih.govoup.com This method is linear over a concentration range of 1-10 µ g/band . nih.govoup.com HPTLC is noted for its high sensitivity. aphrc.org

Table 3: HPTLC Methods for Cefoperazone Sodium Analysis

| Mobile Phase | Detection (nm) | Linearity Range | Reference |

|---|---|---|---|

| Chloroform:Ethyl alcohol:Diethyl amine:Water (14:16:8:1.2 v/v/v/v) | 274 nm | 200-900 ng/spot | iosrjournals.org |

| Acetone:Methanol:Ethyl acetate:2% Sodium Lauryl Sulfate:Glacial Acetic Acid (3:2:3:0.8:0.2, by volume) | 254 nm | 1-10 µg/band | nih.govoup.com |

Chemometric Approaches in Analytical Characterization

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of Cefoperazone sodium, chemometric models are often applied to UV spectroscopic data to enable the determination of the active ingredient in the presence of impurities, without the need for prior separation. nih.govnih.gov

Several chemometric models, including Classical Least Squares (CLS) and its improved versions like Spectral Residual Augmented CLS (SRACLS), Net Analyte Processing CLS (NAP-CLS), Orthogonal Signal Correction CLS (OSC-CLS), and Direct Orthogonal Signal Correction CLS (DOSC-CLS), have been successfully applied. scispace.comresearchgate.net These models can enhance the predictive capabilities of the analysis. scispace.com

Partial Least Squares Regression (PLSR) and Linear Support Vector Regression (SVR) are other powerful chemometric models used to analyze Cefoperazone sodium in the presence of its impurities, such as 7-aminocephalosporanic acid and 5-mercapto-1-methyl-tetrazole. nih.govresearchgate.net These multivariate calibration models have shown high trueness and selectivity and offer results comparable to the more complex HPLC methods, demonstrating the power of combining simple UV measurements with advanced data analysis. nih.govnih.gov

Multivariate Calibration Models (e.g., PLSR, SVR) for Impurity Profiling

In the quality control of pharmaceuticals, the simultaneous analysis of an active pharmaceutical ingredient (API) and its impurities presents a significant challenge, often due to the spectral overlap of the components. Advanced chemometric models, such as Partial Least Squares Regression (PLSR) and Support Vector Regression (SVR), applied to spectrophotometric data, offer a cost-effective and rapid alternative to traditional chromatographic methods for impurity profiling of Cefoperazone sodium. nih.govnewsama.com

A key area of research has focused on the simultaneous determination of Cefoperazone sodium (CEF) in the presence of its known impurities, 7-aminocephalosporanic acid (7-ACA) and 5-mercapto-1-methyl-tetrazole (5-MER). nih.govnewsama.com These multivariate calibration models establish a mathematical relationship between the UV spectral data and the concentrations of the components in a mixture. nih.gov By processing the UV spectroscopic data of mixtures containing the API and its impurities, these models can selectively quantify the concentration of each compound. newsama.com

For the development of robust models, a 3-factor, 4-level experimental design is often employed to create a training set of mixtures with varying concentrations of Cefoperazone sodium and its impurities. nih.govnewsama.com The predictive power of the constructed models is then evaluated using an independent test set of mixtures. nih.govnewsama.com

Comparative studies between PLSR and linear SVR models have been conducted to determine their efficacy in analyzing Cefoperazone sodium and its impurities. nih.gov The findings indicate that both models are capable of analyzing the drug in the presence of 7-ACA and 5-MER with high trueness and selectivity. nih.gov However, the two models exhibit different strengths and weaknesses. SVR generally provides more accurate results with a lower prediction error. nih.govoup.com In contrast, the PLSR model is noted for being easier to handle and faster to optimize. nih.govoup.com Ultimately, the application of these chemometric models to UV spectroscopy data has proven to be a reliable and suitable approach for routine quality control analysis of Cefoperazone sodium, with results showing no significant difference in trueness and precision when compared to established HPLC methods. nih.gov

Table 1: Comparative Analysis of PLSR and SVR Models for Cefoperazone Sodium Impurity Profiling

| Parameter | Partial Least Squares Regression (PLSR) | Linear Support Vector Regression (SVR) | Reference |

|---|---|---|---|

| Principle | Establishes a linear relationship between spectral data (X) and concentration data (Y) by creating orthogonal latent variables. | A regression algorithm that finds a hyperplane in a high-dimensional space to best fit the data, minimizing prediction error. | nih.govugm.ac.id |

| Accuracy | High trueness (Mean Recovery: 101.87% ± 0.708) | Higher accuracy with lower prediction error (Mean Recovery: 101.43% ± 0.536) | nih.gov |

| Advantages | Easy to handle and fast to optimize. | More accurate results and high generalization ability. | nih.govoup.com |

| Impurities Analyzed | 7-aminocephalosporanic acid (7-ACA), 5-mercapto-1-methyl-tetrazole (5-MER) | 7-aminocephalosporanic acid (7-ACA), 5-mercapto-1-methyl-tetrazole (5-MER) | nih.govnewsama.com |

| Application | Routine quality control analysis of drug products. | Routine quality control analysis of drug products. | nih.gov |

Development of Novel Sensor Technologies for Environmental Monitoring

The uncontrolled release of antibiotics like Cefoperazone sodium into water sources is a growing environmental concern that contributes to the development of antimicrobial resistance. rsc.orgnih.gov To address this, research has been directed towards developing novel, sensitive, and rapid sensor technologies for monitoring Cefoperazone sodium in environmental samples, particularly in wastewater. rsc.orgresearchgate.net

One significant development is a novel nanosensor for the detection of Cefoperazone Sodium Sulbactam Sodium (CSSS). rsc.orgnih.gov This electrochemical sensor is fabricated by modifying the surface of a glassy carbon electrode (GCE) with nickel oxide (NiO) nanoparticles and multi-walled carbon nanotubes (MWCNTs). rsc.orgnih.gov The NiO nanoparticles were synthesized using a green synthetic method. nih.gov This modification significantly enhances the sensitivity of the electrode for detecting the target antibiotic. rsc.org Using square wave voltammetry, the modified electrode (NiO/MWCNTs/GCE) demonstrated an eightfold increase in the peak current intensity compared to an unmodified GCE. rsc.orgnih.gov Under optimized conditions, this nanosensor achieved a very low limit of detection of 3.31 nM, showcasing its potential for effective wastewater remediation efforts. rsc.orgnih.gov

Another approach involves flow injection analysis coupled with chemiluminescence detection. sioc-journal.cnresearchgate.net A method has been established based on the chemiluminescence signal produced when Cefoperazone sodium reacts with soluble manganese(IV) as an oxidant in the presence of formaldehyde (B43269). sioc-journal.cnresearchgate.net This flow injection chemiluminescence method has been successfully applied to determine the concentration of Cefoperazone sodium in pharmaceutical preparations, offering a sensitive and optimized analytical technique. sioc-journal.cn

Table 2: Novel Sensor Technologies for Environmental Monitoring of Cefoperazone Sodium

| Sensor Technology | Principle | Key Components | Performance Characteristics | Reference |

|---|---|---|---|---|

| Electrochemical Nanosensor | Electrochemical detection based on the oxidation of the analyte at a modified electrode surface. | Glassy Carbon Electrode (GCE) modified with Nickel Oxide (NiO) nanoparticles and Multi-Walled Carbon Nanotubes (MWCNTs). | Limit of Detection (LOD): 3.31 nM. Eightfold increase in peak current intensity compared to unmodified GCE. | rsc.orgnih.govresearchgate.net |

| Flow Injection Chemiluminescence | Detection of light produced from the chemical reaction between Cefoperazone sodium and an oxidizing agent. | Soluble manganese(IV) as an oxidant, formaldehyde as a sensitizer. | Enables the determination of Cefoperazone sodium in pharmaceutical preparations. | sioc-journal.cnresearchgate.net |

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| Cefoperazone sodium | CEF |

| 7-aminocephalosporanic acid | 7-ACA |

| 5-mercapto-1-methyl-tetrazole | 5-MER |

| Cefoperazone Sodium Sulbactam Sodium | CSSS |

| Nickel Oxide | NiO |

Chemical Synthesis and Crystallization Research

Synthetic Pathways and Methodological Advancements

The synthesis of cefoperazone (B1668861) sodium typically involves the condensation of key precursor molecules. One described synthetic route involves the reaction between alpha-(4-Ethyl-2,3-dioxo-1-piperazinocarbonylamino)-p-hydroxyphenylacetic acid and 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid. This condensation is facilitated by agents such as ethyl chlorocarbonate and N,O-bis(trimethylsilyl)acetamide, often in an acetonitrile (B52724) solvent system newdrugapprovals.org.

Methodological advancements in the preparation of cefoperazone sodium focus on optimizing reaction conditions to enhance purity and yield. A key approach involves reacting cefoperazone acid with a sodium salt-forming agent, such as sodium bicarbonate, in a primary solvent, often acetone (B3395972). This is followed by controlled crystallization, typically induced by adding seed crystals, and then a crucial solvent displacement step. This displacement involves replacing the initial solvent (e.g., acetone) with a second solvent (e.g., isopropanol (B130326) or a mixture of water and ethanol) to remove residual solvents and impurities google.com. Maintaining precise control over reaction pH, typically between 6.5 and 7.5, and minimizing moisture content are critical for preventing degradation and the formation of impurities, such as Cefoperazone Impurity B google.com.

Optimization of Crystallization Processes

The final crystalline form and purity of cefoperazone sodium are heavily influenced by the crystallization process. Research highlights the importance of selecting appropriate solvent systems, such as acetone and water mixtures, and controlling parameters like temperature, cooling rates, and agitation acs.orgresearchgate.netgoogle.com.

A common strategy for optimization involves the use of seed crystals to induce controlled crystallization, leading to a desired crystal form and improved purity google.com. Large-scale crystallization processes benefit from precise temperature control, often in the range of 2-8°C, to slow crystal growth and minimize the entrapment of impurities . Furthermore, solvent displacement techniques are employed to remove residual solvents, such as acetone, and to disrupt solvate interactions, thereby reducing impurity levels and improving product quality google.com. The quality of cefoperazone sodium, judged by crystal size, habit, and purity, is directly dependent on these carefully controlled crystallization steps acs.org. Solvent crystallization methods have been shown to yield a better quality product compared to lyophilization researchgate.net.

Control of Crystal Morphology and Purity

Achieving specific crystal morphologies and high purity in cefoperazone sodium requires meticulous control over crystallization parameters. Different crystallization conditions can lead to the formation of various subtypes of crystal forms, which may exhibit distinct characteristics, including differences in X-ray powder diffraction (PXRD) data, crystallinity, and lattice structure omicsonline.org. For instance, the addition of seed crystals can promote the formation of a desired crystal form and reduce impurity content google.com.

Controlling reaction pH within a specific range, such as 6.5–7.5, is vital for preventing acid- or base-catalyzed degradation, which can lead to the formation of impurities like Impurity B . Similarly, managing moisture content in the solvent system is crucial, as elevated water levels (>5%) can accelerate hydrolysis and increase impurity levels . Solvent displacement strategies are also employed to enhance purity by effectively removing residual solvents and associated impurities google.com. Research has also identified novel crystal forms, such as Crystal Form C, characterized by specific unit cell parameters and belonging to an orthorhombic crystal system, prepared through controlled mixing of cefoperazone acid with organic solvents and anti-solvents under specific temperature and pH conditions google.com.

Thermodynamic Studies of Crystallization (e.g., Solubility, Metastable Zone Width)

Thermodynamic studies, particularly concerning solubility and the metastable zone width (MSZW), are fundamental for understanding and optimizing cefoperazone sodium crystallization processes acs.orgresearchgate.net. Solubility data, typically determined using gravimetric methods, provides information on how the amount of dissolved cefoperazone sodium changes with temperature and solvent composition. For cefoperazone sodium in acetone + water systems, solubility generally increases with temperature and the mole fraction of water acs.orgresearchgate.net.

The metastable zone width (MSZW) represents the range of supersaturation where crystals can exist without spontaneously nucleating. It is a kinetic boundary influenced by process parameters such as cooling rate, agitation, and the presence of impurities mt.comfuture4200.com. Studies have employed techniques like laser monitoring observation to determine the MSZW, providing valuable data for controlling crystallization processes acs.orgresearchgate.net. For cefoperazone sodium in acetone + water, the MSZW tends to increase with decreasing temperature, suggesting that lower crystallization temperatures can yield a wider metastable zone, allowing for better control over nucleation acs.org. Understanding these thermodynamic properties is essential for achieving desired crystal size, habit, and purity acs.org.

Table 1: Solubility Trend of Cefoperazone Sodium in Acetone + Water System

| Temperature (K) | Water Mole Fraction | Solubility Trend |

| 278.15 – 313.15 | Varies | Increases with temperature and water content acs.orgresearchgate.net |

Table 2: Metastable Zone Width (MSZW) Factors for Cefoperazone Sodium

| Parameter | Influence on MSZW | Source |

| Temperature | Increases with decreasing temperature | acs.org |

| Cooling Rate | Influences MSZW | mt.comfuture4200.com |

| Agitation | Influences MSZW | mt.comfuture4200.com |

| Impurity Level | Influences MSZW | mt.comfuture4200.com |

| Solvent Composition | Influences MSZW | acs.orgresearchgate.net |

| Nucleation Triggers | Determines MSZW boundary | mt.comfuture4200.com |

Design and Synthesis of Derivatives and Analogues for Antimicrobial Activity Studies

Research into cefoperazone sodium extends to the synthesis and evaluation of its derivatives and related compounds to explore their antimicrobial potential. Cefoperazone A, identified as the principal metabolite of cefoperazone sodium, has been studied for its antimicrobial activity. It exhibits activity ranging from slightly below to 16-fold less than the parent drug, maintaining bactericidal properties and good penetration into bacterial cells nih.gov.

Furthermore, metal complexes of cefoperazone have been synthesized and characterized to investigate their antimicrobial properties. Transition metal ions such as Cd(II), Co(II), Cu(II), Fe(III), Ni(II), Pd(II), Pt(II), Ru(III), and Zn(II) have been complexed with cefoperazone. These metal complexes have shown varying degrees of antimicrobial activity, with some demonstrating enhanced efficacy against specific bacterial or fungal strains compared to cefoperazone sodium alone researchgate.netdergipark.org.tr. The specific metal ion and the target microorganism play significant roles in the observed antibacterial activities dergipark.org.tr.

Table 3: Comparative Antimicrobial Activity of Cefoperazone Metal Complexes

| Metal Ion | Target Microorganism(s) | Observed Activity Compared to Cefoperazone Sodium | Source |

| Cd(II) | Candida albicans | Highest activity | dergipark.org.tr |

| Fe(III) | Saccharomyces cerevisiae | Highest activity | dergipark.org.tr |

| Zn(II) | Saccharomyces cerevisiae | Highest activity | dergipark.org.tr |

| Co(II) | Pseudomonas aeruginosa, Escherichia coli | Better activity | researchgate.net |

| Cd(II) | Pseudomonas aeruginosa, Escherichia coli, Shigella sonnei | Better activity | researchgate.net |

| Cu(II) | Shigella sonnei | Better activity | researchgate.net |

| Ni(II) | Various | Not specified, but Ni(II) complex shows superior antioxidant activity | researchgate.net |

Liposomal Formulations for Targeted Delivery Research

Liposomal formulations represent a significant area of research for cefoperazone sodium, aiming to improve its delivery and efficacy, particularly against biofilms nih.govmdpi.comnih.govnih.gov. The thin-film hydration method is a commonly employed technique for preparing these liposomes nih.govnih.govresearchgate.net. Research has demonstrated that cefoperazone sodium encapsulated within liposomes can significantly reduce its biofilm inhibitory concentration by approximately half nih.govmdpi.com.

In vivo studies have shown that liposomal cefoperazone is more effective than free cefoperazone in animal models, with a substantially lengthened half-life in lung tissues and faster clearance of bacteria from the lungs nih.gov. This enhanced activity is attributed to the improved pharmacokinetic profile and targeted delivery offered by the liposomal encapsulation nih.govnih.gov. The development of these liposomal formulations often follows a Quality by Design (QbD) approach to ensure robustness and optimize critical quality attributes nih.govmdpi.com.

Table 4: Cefoperazone Sodium Liposomal Formulation Characteristics

| Formulation Aspect | Finding / Method | Significance | Source |

| Preparation Method | Thin-film hydration | Common technique for liposome (B1194612) preparation | nih.govnih.govresearchgate.net |

| Biofilm Activity | ~50% reduction in biofilm inhibitory concentration | Enhanced efficacy against P. aeruginosa biofilm | nih.govmdpi.com |

| In Vivo Efficacy | More effective than free cefoperazone in mouse models | Improved therapeutic outcome | nih.gov |

| Lung Half-life | Significantly lengthened (261 min vs. 13 min) | Prolonged drug presence in target tissue | nih.gov |

| IC50 Value | 0.42 μg/mL (formulation) vs. 0.92 μg/mL (drug) | Indicates increased potency | nih.gov |

Compound Name List:

Cefoperazone sodium

Cefoperazone acid

Cefoperazone A

Cefoperazone metal complexes (e.g., Cd(II), Co(II), Cu(II), Fe(III), Ni(II), Pd(II), Pt(II), Ru(III), Zn(II) complexes)

Cefoperazone Impurity B

Sulbactam (B1307) sodium

Tazobactam sodium

Environmental Fate and Degradation Pathways

Degradation Kinetics and Mechanisms in Aquatic Environments

In aquatic environments, Cefoperazone (B1668861) is subject to several degradation processes that determine its persistence and transformation. The primary mechanisms include photocatalysis and hydrolysis, which break down the complex antibiotic molecule into various smaller products. sciengine.comnih.gov

Photocatalysis has emerged as a promising technology for the degradation of persistent organic pollutants like antibiotics from wastewater. sciengine.comnih.gov This process typically involves the use of semiconductor materials that, upon irradiation with light, generate highly reactive oxygen species capable of breaking down Cefoperazone.

Several studies have investigated the efficiency of different photocatalysts and radiation sources for Cefoperazone degradation. Research using zinc oxide (ZnO) and titanium dioxide (TiO₂) nanomaterials has shown significant efficacy. researchgate.netresearchgate.net Under UV radiation, complete photocatalytic degradation of Cefoperazone was achieved in 20 minutes using ZnO and in 30 minutes with TiO₂. researchgate.netresearchgate.net Simulated solar and LED radiation were also effective, though they demonstrated slightly lower efficiencies. researchgate.netresearchgate.net Another novel approach utilized Bismuth oxybromide (Bi₄O₅Br₂), which achieved 78% removal of Cefoperazone within 120 minutes under visible light irradiation, a significant improvement over the 38% removal by pure BiOBr under the same conditions. sciengine.comnih.gov The degradation of Cefoperazone in these studies generally follows pseudo-first-order kinetics. researchgate.net

Photocatalytic Degradation of Cefoperazone

| Catalyst | Radiation Source | Degradation Time | Removal Efficiency | Reference |

|---|---|---|---|---|

| ZnO | UV | 20 min | Complete | researchgate.netresearchgate.net |

| TiO₂ | UV | 30 min | Complete | researchgate.netresearchgate.net |

| ZnO | Simulated Solar | 60 min | ~70% | researchgate.net |

| TiO₂ | Simulated Solar | 60 min | ~60% | researchgate.net |

| Bi₄O₅Br₂ | Visible Light | 120 min | 78% | sciengine.comnih.gov |

Hydrolysis is a critical degradation pathway for Cefoperazone, primarily due to the inherent instability of its β-lactam ring in aqueous solutions. tandfonline.com This process can be influenced by various environmental factors and leads to the formation of several degradation products. tandfonline.comeurasianjournals.com The cleavage of the β-lactam ring is a key step in the degradation process. sciengine.comnih.gov

Studies have identified several hydrolysis products. The core chemical structure of many cephalosporins, 7-aminocephalosporanic acid (7-ACA), is considered a potential degradation product. nih.gov Another potential product is 5-mercapto-1-methyl-tetrazole (5-MER), which forms part of Cefoperazone's side chain. nih.gov Research on the related cephalosporin (B10832234), ceftiofur, showed that hydrolytic cleavage occurs at the thioester bond, producing desfuroylceftiofur, while biodegradation primarily cleaves the β-lactam ring to form cef-aldehyde. acs.org For Cefoperazone, hydrolysis is one of the proposed pathways alongside oxidation, reduction, and decarboxylation, particularly following the initial cleavage of the β-lactam bond. sciengine.comnih.gov

Potential Hydrolysis and Degradation Products of Cefoperazone

| Product Name | Parent Moiety | Significance | Reference |

|---|---|---|---|

| 7-aminocephalosporanic acid (7-ACA) | Core cephalosporin structure | Key intermediate and degradation product | nih.gov |

| 5-mercapto-1-methyl-tetrazole (5-MER) | Side chain | Potential impurity and degradation product | nih.gov |

| Products of β-lactam ring cleavage | β-lactam ring | Primary step in hydrolysis and biodegradation | sciengine.comnih.govacs.org |

Influence of Environmental Factors on Degradation

The rate and extent of Cefoperazone's degradation are not constant but are significantly influenced by environmental conditions such as pH, temperature, and light exposure. eurasianjournals.com

The pH of the aquatic environment plays a dual role in the degradation of Cefoperazone. Studies have shown that degradation pathways can shift depending on the pH level. sciengine.comnih.gov In acidic conditions (pH 3.12), photocatalysis is the dominant degradation mechanism, whereas in alkaline conditions (pH 8.75), hydrolysis becomes the primary pathway. sciengine.comnih.gov The stability of related cephalosporins, such as ceftriaxone, is also known to be pH-dependent. nih.gov

Temperature is another critical factor. Increased temperatures generally accelerate chemical reactions, including hydrolysis. tandfonline.com For the related antibiotic ceftiofur, degradation rates via hydrolysis were observed to increase as the temperature rose from 15°C to 45°C. acs.org

Light exposure, particularly UV radiation, is a key driver of photolytic and photocatalytic degradation. researchgate.netnih.gov Direct photolysis under UV light can lead to partial degradation, with one study showing 29.5% degradation of Cefoperazone after 60 minutes. researchgate.net The presence of photocatalysts dramatically enhances this effect, leading to much faster and more complete removal. researchgate.netresearchgate.net

Detection and Quantification of Cefoperazone Residues in Environmental Matrices

To monitor the presence and concentration of Cefoperazone in the environment, sensitive and specific analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. eurasianjournals.comnih.gov

A validated HPLC method has been developed for the simultaneous determination of Cefoperazone and other cephalosporins in pharmaceutical formulations and water samples. nih.gov This method utilizes a C18 column with UV detection at 240 nm. The optimal mobile phase consists of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 6.0) at a flow rate of 1.3 mL/min, allowing for the separation of four cephalosporins in under 6 minutes. nih.gov For Cefoperazone, this method demonstrated linearity in the concentration range of 5–100 µg/mL. nih.gov Other analytical techniques include the use of UV spectroscopy combined with chemometric models and multi-residue methods using liquid chromatography with tandem mass spectrometry (LC-MS/MS), which can detect a broad range of antibiotics in environmental matrices like freshwater. nih.govbelspo.be

Analytical Method for Cefoperazone Quantification

| Parameter | Specification | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Column | Nucleosil C18 (4.6 × 250 mm, 5 μm) | nih.gov |

| Mobile Phase | Acetonitrile and 0.04 M phosphate buffer (pH 6.0) (7:93 v/v) | nih.gov |

| Flow Rate | 1.3 mL/min | nih.gov |

| Detection | UV at 240 nm | nih.gov |

| Linearity Range | 5–100 µg/mL | nih.gov |

| Limit of Detection (LOD) | 1.1 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 3.3 µg/mL | nih.gov |

Implications for Antimicrobial Resistance Gene Dissemination in Ecosystems

The presence of sub-inhibitory concentrations of antibiotics like Cefoperazone in the environment is a significant driver for the development and spread of antimicrobial resistance (AMR). onehealthjournal.orgmdpi.com When antibiotics enter ecosystems through wastewater, agricultural runoff, or improper disposal, they exert selective pressure on native microbial communities. onehealthjournal.orgmdpi.com

This selective pressure favors the survival and proliferation of bacteria that naturally possess or acquire resistance genes (ARGs). mdpi.comfrontiersin.org The environment, including soil and water, acts as a vast reservoir for these ARGs. frontiersin.orgresearchgate.net A critical concern is the transfer of these genes from harmless environmental bacteria to human pathogens, a process facilitated by horizontal gene transfer (HGT). researchgate.net Mobile genetic elements, such as plasmids, play a crucial role in mediating HGT, allowing for the rapid dissemination of resistance across different bacterial species. frontiersin.orgresearchgate.net The spread of β-lactam resistance genes, which would confer resistance to Cefoperazone, is of particular concern. mdpi.commdpi.com This environmental dissemination of ARGs poses a serious threat to public health, as it can undermine the effectiveness of essential medicines and lead to the emergence of multidrug-resistant infections. onehealthjournal.orgfrontiersin.org

Wastewater Treatment Plants as Hotspots for Resistance Spread

Wastewater treatment plants (WWTPs) are critical interfaces between human society and the natural environment, but they are also recognized as hotspots for the proliferation and dissemination of antibiotic resistance. mdpi.comnih.goviwaponline.com These facilities receive a constant influx of antibiotics, antibiotic-resistant bacteria (ARB), and antibiotic resistance genes (ARGs) from domestic, hospital, and industrial sources. nih.govmdpi.com The conditions within WWTPs, such as high bacterial density and the presence of sub-inhibitory concentrations of antibiotics, create a favorable environment for the selection of resistant strains and the transfer of ARGs between bacteria. mdpi.comiwaponline.com

Studies have demonstrated that despite treatment processes, WWTP effluents release ARB and ARGs into receiving water bodies. iwaponline.comfrontiersin.org Research conducted on an urban watershed found that resistance to several antibiotics, including Cefoperazone, was significantly more frequent in E. coli isolates collected downstream from WWTP discharge points compared to upstream sites. frontiersin.org This indicates that WWTPs contribute to the burden of antibiotic resistance in the environment. frontiersin.org Even low concentrations of multidrug-resistant bacteria in the effluent can persist and propagate once discharged into the environment. frontiersin.org The genes themselves, both within bacteria (intracellular) and free-floating in the environment as extracellular DNA, can be transferred to native bacterial populations, further spreading resistance. nih.govbiorxiv.org

Table 2: Frequency of Antibiotic Resistance in E. coli Isolates Upstream and Downstream of Wastewater Treatment Plant (WWTP) Discharges

| Antibiotic | Resistance Rate Upstream of WWTPs (%) | Resistance Rate Downstream of WWTPs (%) | Source |

|---|---|---|---|

| Ampicillin | 2 - 13% | 17 - 28% | frontiersin.org |

| Tetracycline | 0 - 9% | 17 - 28% | frontiersin.org |

| Cefoperazone | Lower frequency | Higher frequency | frontiersin.org |

| Ciprofloxacin | Lower frequency | Higher frequency | frontiersin.org |

| Sulfamethoxazole | Lower frequency | Higher frequency | frontiersin.org |

Role of Environmental Conditions in Gene Transfer

The spread of antibiotic resistance is largely mediated by horizontal gene transfer (HGT), a process where genetic material is shared between bacteria. frontlinegenomics.comnih.gov This mechanism allows resistance to spread rapidly, even across different bacterial species. mdpi.com Several environmental factors can influence the rate and success of HGT. mdpi.comnih.gov

Biofilms, which are communities of microorganisms attached to a surface, are considered a primary driving force for ARG dissemination. mdpi.com The close proximity of bacterial cells within a biofilm significantly enhances cell-to-cell contact, thereby increasing the probability of genetic exchange through processes like conjugation. mdpi.com Abiotic environmental factors also play a crucial role. Conditions such as oxygen availability, soil moisture content, and the presence of various chemical compounds can affect HGT rates. mdpi.combiorxiv.org Research has shown that non-antibiotic substances, including common pollutants like heavy metals and even food preservatives, can promote the conjugative transfer of resistance plasmids. iwaponline.comtandfonline.com This may occur through mechanisms like increased cell membrane permeability or the induction of cellular stress responses, such as the SOS response, which can upregulate genes involved in plasmid transfer. tandfonline.com

Table 3: Environmental Factors Influencing Horizontal Gene Transfer (HGT) of Antibiotic Resistance Genes

| Factor | Influence on HGT | Mechanism | Source |

|---|---|---|---|

| Biofilm Formation | Enhances HGT | Increases proximity of bacterial cells, facilitating cell-to-cell contact. | mdpi.com |

| Subinhibitory Antibiotic Concentrations | Can stimulate HGT | May induce the SOS response and upregulate plasmid transfer genes. | mdpi.comtandfonline.com |

| Soil Moisture | Influences HGT | Affects bacterial growth, motility, and degradation of extracellular DNA. Transformation was inhibited at very high moisture content (>30%). | biorxiv.org |

| Non-Antibiotic Pollutants (e.g., heavy metals, preservatives) | Can promote HGT | May increase membrane permeability or induce stress responses. | iwaponline.comtandfonline.com |

| Oxygen Concentration | Affects HGT | Influences bacterial metabolic activity and plasmid transfer rates. | mdpi.com |

Future Directions in Cefoperazone Sodium Research

Elucidation of Complex Regulatory Networks in Resistance Development

The development of resistance to Cefoperazone (B1668861) is not merely the result of a single mutation but a complex interplay of genetic regulatory networks. Future research is focused on mapping these intricate systems to understand how bacteria sense and respond to antibiotic-induced stress. In bacteria such as Pseudomonas aeruginosa, the regulator AmpR can function as a global regulator, influencing not only the production of AmpC β-lactamase, which degrades cephalosporins, but also quorum sensing, biofilm formation, and other virulence factors otago.ac.nz. Deleting the ampR gene in P. aeruginosa has been shown to affect the expression of over 500 genes, highlighting the complexity of this regulatory network otago.ac.nz.

Furthermore, two-component regulatory systems (TCS) are implicated in intrinsic resistance to cephalosporins nih.gov. For instance, in Enterococcus faecalis, a TCS involving a serine/threonine kinase (IreK) and a phosphatase (IreP) has been linked to increased resistance to ceftriaxone nih.gov. Understanding how these and other signaling pathways, such as iron-responsive networks, are activated in the presence of Cefoperazone could reveal novel targets for drugs that could disrupt these resistance-regulating circuits and restore the antibiotic's efficacy nih.gov. Research in this area aims to provide a holistic view of the adaptive responses bacteria employ, moving beyond the study of individual resistance genes.

Exploration of Novel Beta-Lactamase Inhibitors and Synergistic Combinations

The primary mechanism of resistance to Cefoperazone is the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring frontiersin.org. While the combination of Cefoperazone with the β-lactamase inhibitor Sulbactam (B1307) has been in clinical use, the emergence of new, more potent β-lactamases necessitates the exploration of novel inhibitors nih.gov. The future in this area lies in developing inhibitors that can neutralize a broader spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases.